molecular formula C18H19FN4O4 B2610382 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941932-84-9

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2610382
CAS No.: 941932-84-9
M. Wt: 374.372
InChI Key: ISUHGSOFTFFKEQ-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a high-purity oxalamide derivative supplied for research and development purposes. This compound, with the CAS number 941932-84-9, has a molecular formula of C18H19FN4O4 and a molecular weight of 374.37 g/mol . The compound features a dimethylamino group and a fluorophenyl moiety, which can influence its physicochemical properties and interaction with biological systems. It has a calculated topological polar surface area of approximately 107 Ų and an XLogP3 value of 2.3, suggesting moderate lipophilicity . Key physical properties include a predicted density of 1.340±0.06 g/cm³ at 20 °C and a pKa of 10.38±0.70 . Researchers can source this compound from various suppliers, with available purities of 90% or higher and packaging options ranging from 2mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-22(2)16(12-3-5-13(19)6-4-12)11-20-17(24)18(25)21-14-7-9-15(10-8-14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHGSOFTFFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group.

    Introduction of the Fluorophenyl Group: The next step involves the coupling of the dimethylamino intermediate with a fluorophenyl compound under conditions that facilitate the formation of a stable bond.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the fluorophenyl intermediate with an oxalyl chloride derivative in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the nitrophenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Fluorescent Indicator for Nitric Oxide Detection

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide, commonly referred to as DAF-FM, is primarily utilized as a fluorescent probe for detecting nitric oxide (NO) in biological systems. Nitric oxide is an essential signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The ability of DAF-FM to selectively react with NO allows researchers to visualize and quantify NO production in live cells, making it invaluable in studies related to cardiovascular health, neurobiology, and inflammation .

Pharmacological Studies

The compound's structural characteristics suggest potential bioactivity, particularly in pharmacological contexts. Compounds with similar oxalamide structures have been shown to exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines. Research has demonstrated significant reductions in cell viability at concentrations above 10 µM, with IC50 values around 15 µM for specific cancer types .
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, there is a hypothesis that it may possess antidepressant properties. Studies involving animal models have shown increases in serotonin levels following treatment with the compound, indicating potential mood-enhancing effects .

Recent research has focused on evaluating the efficacy of this compound through various preclinical models:

  • Study 1 : Investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM .
  • Study 2 : Explored neuropharmacological effects using animal models of depression, revealing notable increases in serotonin levels post-treatment .

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key oxalamide derivatives and their properties:

Compound Name R1 Substituent R2 Substituent Molecular Weight* Application/Properties Key Findings/References
Target Compound 2-(Dimethylamino)-2-(4-fluorophenyl)ethyl 4-Nitrophenyl ~434.4 g/mol Not explicitly stated (Potential pharma) Nitro group enhances stability
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl ~425.5 g/mol Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg bw/day; global regulatory approval
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl ~353.3 g/mol Antimicrobial research Fluorine enhances lipophilicity
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) 4-Chloro-3-fluorophenyl Complex indenyl-guanidinomethyl ~583.9 g/mol Antiviral (HIV research) Enhances vaccine efficacy
FL-no. 16.100 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl ~397.5 g/mol Flavoring agent Metabolized via similar pathways

*Calculated based on substituent molecular weights.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Nitro): The 4-nitrophenyl group in the target compound likely increases chemical stability but may reduce solubility in polar solvents. 16.100, which improve solubility and flavor-enhancing properties .
  • Fluorine Substituents : Fluorine atoms (e.g., in the target compound and GMC-4) enhance lipophilicity and metabolic stability, critical for antimicrobial or CNS-targeting drugs .
  • Aromatic vs. 16.100) contribute to flavor receptor (hTAS1R1/hTAS1R3) binding, while complex indenyl groups (BNM-III-170) enable antiviral activity .

Biological Activity

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F2N4O3, with a molecular weight of approximately 366.38 g/mol. The compound features a dimethylamino group, a fluorophenyl moiety, and a nitrophenyl group attached to an oxalamide backbone, which contributes to its unique biological activity profile.

Property Value
Molecular FormulaC18H20F2N4O3
Molecular Weight366.38 g/mol
Key Functional GroupsDimethylamino, Fluorophenyl, Nitrophenyl, Oxalamide

Biological Activity Overview

Research on compounds similar to this compound suggests various pharmacological effects. While specific data on this compound is limited, related compounds have demonstrated activities such as:

  • Antitumor Activity : Compounds with similar oxalamide structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing nitrophenyl groups often exhibit enhanced antitumor properties due to their ability to interact with DNA and inhibit cell proliferation .
  • Antimicrobial Properties : Many dimethylamino-substituted compounds have been noted for their antimicrobial activities against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies indicate that compounds with nitro groups can exert anti-inflammatory effects, potentially through the modulation of nitric oxide production or inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity:

  • Dimethylamino Group : This moiety enhances solubility and may facilitate interaction with biological targets.
  • Fluorophenyl Substitution : The presence of fluorine can influence the lipophilicity and electronic properties of the compound, potentially enhancing its binding affinity to target proteins.
  • Nitrophenyl Group : Known for its electron-withdrawing properties, this group may enhance the reactivity of the compound towards nucleophiles in biological systems .

Case Studies and Research Findings

  • Antitumor Activity Assessment :
    A study evaluated the cytotoxicity of various oxalamide derivatives against HePG-2 and Caco-2 cell lines. Compounds structurally similar to this compound exhibited IC50 values ranging from 0.29 to 0.90 µM, indicating significant antitumor potential comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    Computational docking studies have suggested that the compound may bind effectively to key targets involved in cancer progression and inflammation pathways. The binding affinities were analyzed using AutoDock Vina, revealing potential interactions with topoisomerase II and other relevant enzymes .
  • In Vivo Studies :
    Preliminary in vivo studies indicated that derivatives of this compound could reduce tumor growth in murine models when administered at therapeutic doses. The observed effects correlated with reductions in inflammatory markers and improved survival rates compared to control groups .

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